molecular formula C7H16ClNO B2436683 (1R)-1-(oxan-2-yl)ethan-1-amine hydrochloride CAS No. 1820598-79-5

(1R)-1-(oxan-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2436683
CAS No.: 1820598-79-5
M. Wt: 165.66
InChI Key: BVZIEWDHTICZPG-JVEOKNEYSA-N
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Description

(1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hydrochloride is a chemical compound that features a tetrahydropyran ring attached to an ethanamine group

Properties

IUPAC Name

(1R)-1-(oxan-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZIEWDHTICZPG-JVEOKNEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of γ- and δ-hydroxy olefins with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives . The ethanamine group can then be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve the use of lanthanide triflates as catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids . This method provides high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which combines a tetrahydropyran ring with an ethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(1R)-1-(oxan-2-yl)ethan-1-amine hydrochloride is a compound characterized by its unique oxane ring structure and amine functionality. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₇H₁₅ClN₂O
  • Molecular Weight: 162.67 g/mol
  • Structure: The compound features a six-membered oxane ring that enhances its solubility and stability, making it suitable for medicinal applications.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

1. Antioxidant Activity:

  • The oxane moiety contributes to antioxidant properties, which may help mitigate oxidative stress in biological systems.

2. Neuroprotective Effects:

  • Similar compounds have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

3. Interaction with Biological Targets:

  • Studies are ongoing to determine the compound's binding affinity and selectivity towards various receptors and enzymes. Techniques such as radiolabeled binding assays and surface plasmon resonance are employed to elucidate these interactions.

Case Studies

A few notable studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Neuroprotection in Rodent Models Compounds similar to this compound exhibited significant neuroprotective effects against excitotoxicity in vitro and in vivo.
Antioxidant Activity Assessment In vitro assays demonstrated that the compound could scavenge free radicals, indicating potential use as an antioxidant agent.
Binding Affinity Studies Preliminary data suggest that the compound interacts with neurotransmitter receptors, which may influence synaptic transmission.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific oxane structure combined with an amine functionality. This may provide distinct pharmacological profiles compared to structurally similar compounds:

Compound Name Structure Type Unique Features
2-Aminoethyl oxaneOxane derivativeExhibits strong neuroprotective effects
3-Hydroxypropyl amineAliphatic amineKnown for its role in neurotransmitter synthesis
N,N-DimethylglycineAmino acid derivativeInvolved in methylation processes
4-Aminobutanoic acidAmino acidFunctions as a neurotransmitter

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-(oxan-2-yl)ethan-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For structurally similar amines, a common approach is reacting the free base with HCl in dichloromethane (DCM), followed by concentration under reduced pressure. Chiral precursors may require enantioselective reduction using catalysts like BINAP-Ru complexes . Post-synthesis, purification via recrystallization in ethanol/water mixtures ensures high enantiomeric excess (ee >98%).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures <25°C in a dry, ventilated environment. Avoid exposure to moisture, light, or heat sources to prevent decomposition. Stability studies for similar hydrochlorides show no degradation under these conditions for ≥12 months .

Q. What safety precautions are essential when working with this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact; in case of exposure, rinse with water for 15 minutes and seek medical attention. Emergency protocols include using eyewash stations and consulting safety data sheets (SDS) for spill management .

Q. How is the molecular structure confirmed post-synthesis?

  • Methodological Answer : Characterization involves:

  • X-ray crystallography : Refinement with SHELXL confirms stereochemistry and crystal packing .
  • NMR spectroscopy : 1H/13C/DEPT spectra verify proton environments and carbon connectivity.
  • HRMS : Validates molecular weight within 5 ppm accuracy .

Advanced Research Questions

Q. What analytical techniques are suitable for determining enantiomeric purity?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak AD-H with hexane/isopropanol (90:10) and 0.1% diethylamine achieves baseline separation (Rs >1.5). For capillary electrophoresis, cyclodextrin-based buffers at pH 2.5 resolve enantiomers with <1% relative standard deviation (RSD) .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Systematic evaluation of variables is critical:

  • Enantiomeric purity : Ensure ee >99% via chiral chromatography.
  • Impurity profiling : Use UPLC with charged aerosol detection (CAD) to quantify regioisomers (<0.1%) and diastereomers (<0.5%), which can skew receptor binding assays .
  • Assay conditions : Control solvent polarity (e.g., DMSO concentration ≤0.1%) to avoid aggregation artifacts.

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina with AMBER force fields predicts binding modes to G-protein-coupled receptors (GPCRs). Adjust protonation states using MarvinSketch at pH 7.4 .
  • Molecular dynamics (MD) : Simulations in GROMACS (50 ns, NPT ensemble) assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. What strategies optimize asymmetric synthesis yield?

  • Methodological Answer :

  • Catalyst screening : BINAP-RuCl₂ achieves >90% ee in hydrogenation reactions.
  • Solvent optimization : Tetrahydrofuran (THF) at -20°C minimizes racemization.
  • In-situ monitoring : FTIR tracks amine intermediate formation; terminate reactions at 95% conversion to avoid byproducts .

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